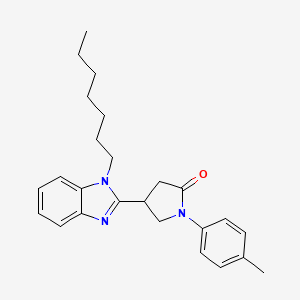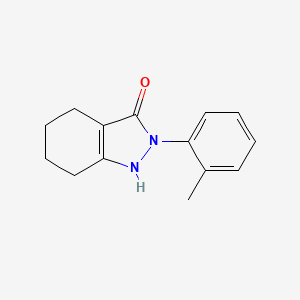![molecular formula C12H14N4O4S B11047991 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide](/img/structure/B11047991.png)
N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a hydroxybenzoyl group, and a sulfonohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions. The hydroxybenzoyl group is introduced via an acylation reaction using 3-hydroxybenzoic acid and an appropriate acylating agent such as oxalyl chloride. The final step involves the formation of the sulfonohydrazide moiety through the reaction of the intermediate compound with sulfonyl hydrazide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyl group yields quinones, while reduction of the sulfonohydrazide moiety produces corresponding amines .
Scientific Research Applications
N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential cytotoxic effects against cancer cell lines.
Industry: Utilized in the development of sensors for electrochemical detection of biomolecules.
Mechanism of Action
The mechanism of action of N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE involves its interaction with various molecular targets. The hydroxybenzoyl group can interact with enzymes and receptors, modulating their activity. The sulfonohydrazide moiety can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions lead to the compound’s biological effects, such as antimicrobial and cytotoxic activities .
Comparison with Similar Compounds
Similar Compounds
N’~4~-(3-HYDROXYBENZOYL)THIOPHENE-2-CARBOHYDRAZIDE: Similar structure but with a thiophene ring instead of a pyrazole ring.
N’~4~-(3-HYDROXYBENZOYL)IMIDAZOLE: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE is unique due to its combination of a pyrazole ring, hydroxybenzoyl group, and sulfonohydrazide moiety.
Properties
Molecular Formula |
C12H14N4O4S |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
N'-(1,5-dimethylpyrazol-4-yl)sulfonyl-3-hydroxybenzohydrazide |
InChI |
InChI=1S/C12H14N4O4S/c1-8-11(7-13-16(8)2)21(19,20)15-14-12(18)9-4-3-5-10(17)6-9/h3-7,15,17H,1-2H3,(H,14,18) |
InChI Key |
PHEYRUBHVPXFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11047914.png)
![2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11047918.png)
![6-(3-tert-butyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047921.png)
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11047926.png)
![ethyl 4-(2,4-dichlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11047932.png)
![3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11047934.png)
![6-(2,6-Difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047941.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11047956.png)

![6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11047970.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11047977.png)
![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)


